

Technical Monograph: Monoricinolein Chemical Structure & Functional Groups

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Compound of Interest

Compound Name: *Monoricinolein*

CAS No.: *141-08-2*

Cat. No.: *B093686*

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Executive Summary

Monoricinolein (1-mono[(9Z,12R)-12-hydroxy-9-octadecenoyl]-rac-glycerol) is a unique amphiphilic lipid derived from castor oil. Unlike standard monoacylglycerols (e.g., Glycerol Monooleate - GMO), **Monoricinolein** possesses a secondary hydroxyl group at the C12 position of its fatty acid tail. This structural anomaly imparts distinct polarity, chirality, and hydrogen-bonding capabilities, making it a critical excipient in the formation of lyotropic liquid crystals (cubosomes) for drug delivery and a potent antimicrobial agent.

Molecular Architecture

Monoricinolein is not merely a surfactant; it is a "self-assembling building block." Its structure is defined by three distinct domains that dictate its physicochemical behavior.

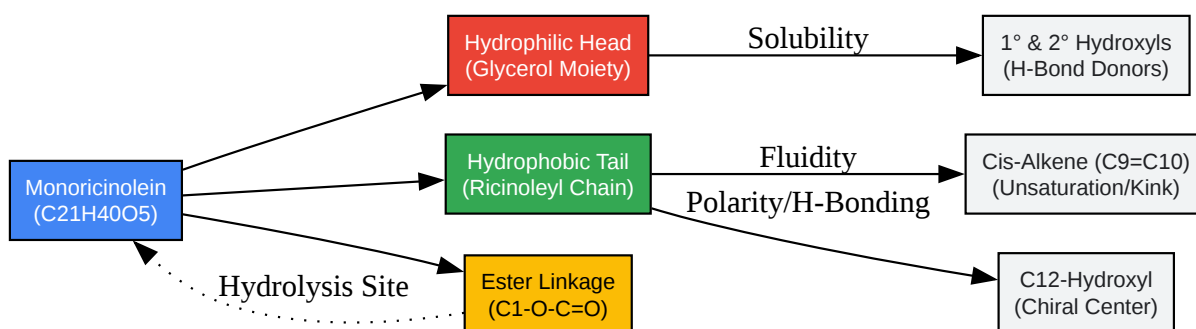
Structural Hierarchy

- **Hydrophilic Head:** A glycerol backbone containing two free hydroxyl groups (C1, C2 or C2, C3 depending on isomerism).

- Linker: An ester bond connecting the glycerol to the fatty acid.
- Hydrophobic Tail (Modified): A C18 chain (ricinoleic acid) featuring:
 - A cis-double bond at C9 (kink).[1]
 - A chiral secondary hydroxyl group at C12 (-configuration).

Visualization of Chemical Connectivity

The following diagram maps the functional hierarchy and critical reactive sites.



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Figure 1: Structural decomposition of **Monoricinolein** highlighting functional domains.

Functional Group Analysis

The reactivity and application potential of **Monoricinolein** are governed by its specific functional groups.

Functional Group	Location	Chemical Shift (H NMR)	IR Frequency (FTIR)	Reactivity & Function
Primary Alcohol	Glycerol (sn-1/3)	3.5–3.8 ppm (m)	3200–3500 cm (Broad)	Solubility: Primary site for water interaction. Can be phosphorylated or glycosylated.
Ester	Linker	-	1735–1745 cm (Sharp)	Biodegradability: Susceptible to esterases (lipases), allowing controlled drug release.
Alkene (cis)	Fatty Acid (C9)	5.3–5.4 ppm (m)	3005 cm (C-H str)	Fluidity: The cis "kink" prevents tight packing, lowering the melting point and enabling liquid crystal formation at body temperature.

Secondary Alcohol	Fatty Acid (C12)	3.6 ppm (m)	3400 cm (Broad)	Self-Assembly: Unique to ricinolein. Forms intermolecular H-bonds, stabilizing cubic phases and allowing "estolide" formation (self-esterification).
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Synthesis & Purification Protocol

Objective: Synthesize high-purity **Monoricinolein** from Castor Oil via Enzymatic Glycerolysis.

Rationale: Chemical synthesis (using NaOH/Heat) often leads to degradation and migration of the acyl group (1-mono to 2-mono). Enzymatic routes using specific lipases operate at lower temperatures, preserving the cis double bond and chirality.

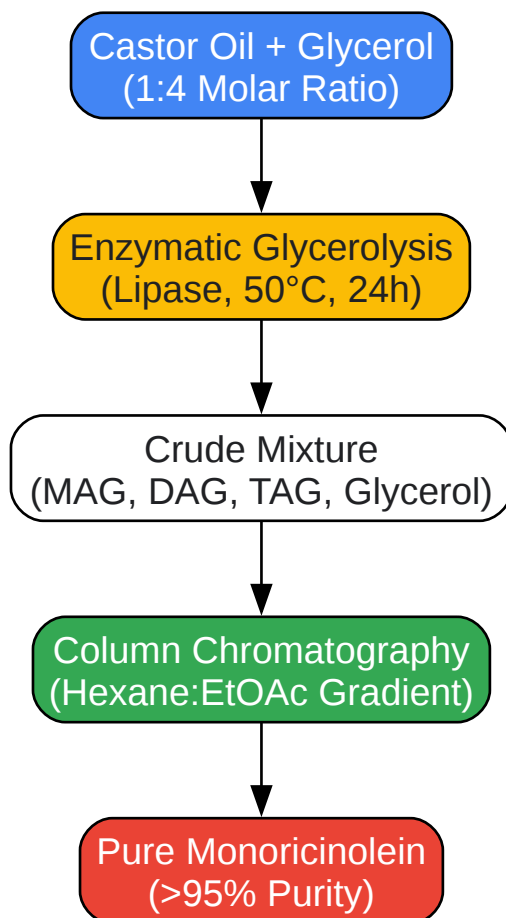
Reagents[2]

- Substrate: Castor Oil (Triricinolein source).
- Reactant: Anhydrous Glycerol.
- Catalyst: Rhizopus oryzae Lipase (ROL) or Candida antarctica Lipase B (CALB).
- Solvent: tert-Butanol (increases solubility of polar glycerol and non-polar oil).

Step-by-Step Methodology

- Preparation: Mix Castor Oil and Glycerol in a 1:4 molar ratio in tert-butanol.
- Activation: Add 10% (w/w of oil) immobilized Lipase.
- Incubation: Stir at 50°C for 24 hours. Note: Temperature must not exceed 60°C to prevent enzyme denaturation.
- Separation: Filter out the immobilized enzyme. Evaporate solvent under vacuum.

- Purification: The crude mixture contains Mono-, Di-, and Tri-glycerides.
 - Technique: Silica Gel Column Chromatography.[2]
 - Mobile Phase: Gradient elution starting with Hexane:Ethyl Acetate (90:10) increasing to (60:40). **Monoricinolein** elutes last due to high polarity.



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Figure 2: Enzymatic synthesis workflow for high-purity **Monoricinolein**.

Phase Behavior & Drug Delivery

Monoricinolein is a Lyotropic Liquid Crystal (LLC) former. When placed in water, it does not merely dissolve; it swells to form highly ordered nanostructures.

The "Critical Packing Parameter" (CPP)

The shape of the molecule dictates the phase:

Where:

- = Volume of hydrophobic tail.
- = Surface area of hydrophilic head.
- = Critical length of the tail.

Comparison:

- Monoolein (GMO):

(Wedge shape)

Favors Inverse Hexagonal (

) and Cubic (

) phases.

- **Monoricinolein**: The C12-OH group increases the effective headgroup area () via hydration and H-bonding. This lowers the CPP slightly compared to GMO, stabilizing the Cubic Phase over a wider water concentration range and making it more resistant to phase transitions induced by temperature.

Cubosomes

Dispersing the bulk cubic phase (using a stabilizer like Pluronic F127) creates Cubosomes.

- Structure: Honeycomb-like nanoparticles with internal water channels.
- Application: Encapsulation of hydrophobic drugs (in the lipid bilayer) and hydrophilic drugs (in the water channels).
- Advantage: The C12-OH group provides an additional anchor point for drugs, potentially increasing loading efficiency for polar compounds compared to GMO.

References

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- [3. Enzymatic Synthesis of Estolides from Castor Oil \[mdpi.com\]](#)
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